Product packaging for 5-(2,6-Difluorophenyl)thiazol-2-amine(Cat. No.:)

5-(2,6-Difluorophenyl)thiazol-2-amine

Cat. No.: B14029307
M. Wt: 212.22 g/mol
InChI Key: QUECMQDFFBLWHO-UHFFFAOYSA-N
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Description

Context of 2-Aminothiazole (B372263) Scaffolds in Organic and Medicinal Chemistry Research

The 2-aminothiazole core is a prominent heterocyclic framework extensively utilized in medicinal chemistry and drug discovery. organic-chemistry.orgnih.govresearchgate.net This five-membered ring system, containing both sulfur and nitrogen atoms, is a key structural component in a variety of clinically approved drugs, including the anticancer agent Dasatinib and the anti-ulcer medication Famotidine. organic-chemistry.orgresearchgate.net The widespread application of the 2-aminothiazole scaffold is attributed to its versatile reactivity and its ability to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The amino group at the 2-position serves as a crucial handle for synthetic modification, allowing chemists to introduce a wide array of substituents to modulate the compound's biological and physicochemical properties. The Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between an α-haloketone and a thiourea (B124793), remains a fundamental and widely used method for constructing this important heterocyclic system. nih.govrsc.org

Table 1: Selected Biological Activities of 2-Aminothiazole Derivatives

Biological ActivityTherapeutic AreaReference
AnticancerOncology organic-chemistry.orgnih.gov
Anti-inflammatoryImmunology nih.gov
AntimicrobialInfectious Diseases nih.gov
AntiviralVirology nih.gov

Significance of Fluorinated Heterocycles in Molecular Design and Their Research Implications

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern molecular design, particularly in the pharmaceutical and agrochemical industries. Fluorine, being the most electronegative element, imparts unique properties to a molecule that can profoundly influence its biological behavior. The substitution of hydrogen with fluorine can alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.

When fluorine is introduced into a heterocyclic ring system, the resulting fluorinated heterocycle often exhibits enhanced biological activity. The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's absorption and distribution in the body. It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, underscoring the immense impact of this element in drug discovery.

Overview of Research Directions for 5-(2,6-Difluorophenyl)thiazol-2-amine and its Derivatives

The specific structure of this compound suggests several promising avenues for research. The presence of the 2,6-difluoro substitution on the phenyl ring is particularly noteworthy. This substitution pattern can induce a conformational twist in the molecule, potentially leading to selective interactions with biological targets. Furthermore, the fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions within a protein's binding pocket, enhancing potency.

Research into this compound and its derivatives is likely to focus on the following areas:

Synthesis of Novel Derivatives: The 2-amino group provides a reactive site for the synthesis of a diverse library of amides, ureas, and sulfonamides. These derivatives can be screened for a wide range of biological activities.

Medicinal Chemistry Applications: Given the established anticancer and anti-inflammatory properties of both 2-aminothiazoles and fluorinated aromatics, a primary research direction will be the evaluation of these new compounds as therapeutic agents in these areas. For example, the difluorophenylthiazole motif is found in drugs like Dabrafenib, a kinase inhibitor used in cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and evaluation of the resulting biological activity will be crucial to identify key structural features required for potency and selectivity. This includes exploring different substitution patterns on the phenyl ring and derivatizing the 2-amino group.

Scope and Research Objectives for the Scholarly Investigation of the Chemical Compound

The scholarly investigation of this compound is centered on a set of well-defined objectives aimed at fully characterizing its chemical and potential biological properties. The primary goals of this research are:

Development of Efficient Synthetic Routes: A key objective is to establish robust and scalable synthetic methods to produce this compound and its derivatives in high purity and yield. Plausible synthetic strategies include variations of the Hantzsch synthesis or palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.govresearchgate.net

Physicochemical and Structural Characterization: Thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and understand its conformational preferences.

Exploration of Biological Activity: A central aim is to screen the compound and its derivatives for a range of biological activities, with a particular focus on anticancer and anti-inflammatory assays. This will involve in vitro testing against relevant cell lines and enzymes.

Identification of Lead Compounds: The ultimate goal is to identify derivatives with potent and selective biological activity that can serve as lead compounds for further preclinical development. This involves a comprehensive analysis of the structure-activity relationship data to guide the design of next-generation analogs with improved therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2S B14029307 5-(2,6-Difluorophenyl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2S

Molecular Weight

212.22 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

QUECMQDFFBLWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Classical and Established Synthetic Routes to the Thiazole (B1198619) Core

Traditional methods for thiazole synthesis have been widely employed and adapted for the preparation of a diverse range of derivatives. These routes are valued for their reliability and the ready availability of starting materials.

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a prevalent method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of 5-(2,6-Difluorophenyl)thiazol-2-amine, the key precursors would be 2-halo-1-(2,6-difluorophenyl)ethanone and thiourea (B124793).

The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the formation of an intermediate. Subsequent intramolecular cyclization and dehydration afford the final 2-aminothiazole (B372263) product. The reaction conditions can be modified to optimize yields and purity.

A representative reaction scheme is as follows:

Scheme 1: General Hantzsch Thiazole Synthesis
Reactant 1 Reactant 2 Conditions Product

Detailed studies on analogous systems have demonstrated that variations in the halogen of the α-haloketone (e.g., chlorine, bromine) and the choice of solvent can influence the reaction rate and outcome.

This method is fundamentally a specific application of the Hantzsch synthesis, emphasizing the direct cyclization of an α-haloketone with thiourea or its derivatives. The reaction is a straightforward and efficient route to 2-aminothiazoles. The process involves heating the reactants in a suitable solvent, often an alcohol, to facilitate the condensation and ring closure. The use of 2-bromo-1-(2,6-difluorophenyl)ethanone (B1272832) and thiourea in ethanol (B145695) under reflux conditions is a common practice. The resulting product can often be isolated by precipitation upon cooling or by the addition of water, followed by filtration and recrystallization to achieve high purity.

Advanced and Sustainable Synthetic Techniques

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic methods. These advanced techniques often lead to shorter reaction times, higher yields, and reduced waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. In the context of the Hantzsch thiazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes. This rapid heating also often leads to cleaner reactions with fewer side products and improved yields. The synthesis of 2-aminothiazole derivatives has been successfully achieved under solvent-free conditions or in high-boiling polar solvents using microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous 2-Aminothiazoles

Method Reaction Time Yield (%)
Conventional Heating (Reflux) 6-12 hours 60-80

Multi-component reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. For the synthesis of 5-substituted-2-aminothiazoles, a one-pot reaction involving an aldehyde (such as 2,6-difluorobenzaldehyde), a source of the α-amino nitrile, and a sulfur source can be envisioned. These reactions often proceed with high convergence, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials.

The use of catalysts can enhance the efficiency and selectivity of thiazole synthesis. Various catalysts, including Lewis acids, solid-supported catalysts, and ionic liquids, have been employed to promote the Hantzsch reaction and related cyclizations. For instance, the use of a reusable solid acid catalyst can facilitate the reaction under milder conditions and simplify the work-up procedure, as the catalyst can be easily removed by filtration. These catalytic methods are integral to the development of greener and more sustainable synthetic protocols.

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives, including the subject compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, green solvents, and environmentally benign catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating reaction times, often leading to higher yields and purities compared to conventional heating methods. For instance, the Hantzsch thiazole synthesis, a classical method, can be performed under solvent-free conditions using microwave irradiation, drastically reducing the use of volatile organic compounds (VOCs).

Ultrasound irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. This method enhances mass transfer and reaction rates, often allowing for milder reaction conditions. The synthesis of 2-aminothiazoles has been successfully achieved using ultrasound, sometimes in aqueous media, further bolstering the green credentials of the process.

The choice of solvent is a cornerstone of green chemistry. The replacement of traditional, hazardous solvents with greener alternatives like water, ethanol, glycerol, or ionic liquids is a key focus. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a greener profile by reducing the need for intermediate purification steps and minimizing solvent usage and waste generation.

Catalysis plays a pivotal role, with a shift towards using heterogeneous catalysts that can be easily recovered and reused. Materials such as zeolites, clays, and supported metal catalysts have been employed in thiazole synthesis to improve efficiency and reduce waste streams.

Table 1: Application of Green Chemistry Principles in Thiazole Synthesis

Green Chemistry Principle Application in Thiazole Synthesis Advantages
Alternative Energy Sources Microwave irradiation, Ultrasound irradiation Reduced reaction times, increased yields, lower energy consumption.
Green Solvents Use of water, ethanol, glycerol, ionic liquids; Solvent-free conditions Reduced use of volatile organic compounds (VOCs), lower toxicity.
Atom Economy One-pot synthesis, multi-component reactions Maximizes the incorporation of starting materials into the final product, minimizes waste.
Catalysis Use of reusable heterogeneous catalysts (e.g., zeolites, clays) Easy separation and recycling of the catalyst, reducing waste and cost.

Regioselective Functionalization Strategies for the Thiazole Ring

The functionalization of the thiazole ring in a regioselective manner is critical for constructing complex molecules like this compound. The inherent reactivity of the thiazole nucleus dictates the strategy for introducing substituents at specific positions (C2, C4, or C5).

The C2 position is the most acidic proton in the thiazolium ring, making it susceptible to deprotonation followed by quenching with an electrophile. This allows for the direct introduction of various functional groups. For 2-aminothiazoles, the amino group can be a handle for further modifications, or it can direct metallation to other positions.

The C5 position is often functionalized through electrophilic substitution reactions, such as halogenation. For instance, bromination of a 2-aminothiazole derivative often occurs selectively at the C5 position, introducing a bromine atom that can then serve as a handle for subsequent cross-coupling reactions. This is a common strategy for introducing aryl groups at this position.

The C4 position can be functionalized through various methods, often starting from a pre-functionalized thiazole precursor. For example, using a starting material where the C4 position already bears a reactive group allows for targeted modifications.

Directed metalation is a powerful strategy where a directing group on the thiazole ring guides a metal (like lithium or magnesium) to a specific adjacent position, which can then react with an electrophile. This allows for precise control over the position of functionalization.

Table 2: Strategies for Regioselective Functionalization of the Thiazole Ring

Ring Position Method of Functionalization Common Reagents/Conditions Purpose
C2 Deprotonation-electrophilic quench n-BuLi, then an electrophile (e.g., R-X) Introduction of various substituents.
C5 Electrophilic Halogenation N-Bromosuccinimide (NBS), Br₂ Introduction of a halogen for subsequent cross-coupling.
C5 Palladium-catalyzed Cross-Coupling Arylboronic acids (Suzuki), Arylstannanes (Stille) Formation of C-C bonds to introduce aryl groups.
C4/C5 Directed Ortho Metalation (DoM) A directing group (e.g., -NHBoc) and an organolithium reagent Precise introduction of functional groups adjacent to the directing group.

Phenyl Ring Introduction and Functionalization in the Synthesis of the Chemical Compound

The introduction of the 2,6-difluorophenyl group at the C5 position of the thiazol-2-amine core is a key step in the synthesis of the target compound. This is typically achieved through modern palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

The most common strategy involves first halogenating the C5 position of the 2-aminothiazole ring, typically with bromine, using a reagent like N-bromosuccinimide (NBS). This creates a 5-bromo-thiazol-2-amine intermediate. This intermediate is then coupled with a suitable organometallic reagent containing the 2,6-difluorophenyl moiety.

The Suzuki-Miyaura coupling is a widely used method for this transformation. In this reaction, the 5-bromo-thiazol-2-amine is reacted with 2,6-difluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃). This reaction reliably forms the desired C-C bond between the thiazole C5 and the phenyl ring.

Another powerful method is the Stille coupling, which uses an organotin reagent, such as (2,6-difluorophenyl)tributylstannane, in place of the boronic acid. While effective, the toxicity of organotin compounds often makes the Suzuki coupling a more preferred route from a green chemistry perspective.

Table 3: Common Cross-Coupling Reactions for Phenyl Ring Introduction

Reaction Name Thiazole Substrate Phenyl Reagent Catalyst/Base Example Key Feature
Suzuki-Miyaura Coupling 5-Bromo-thiazol-2-amine 2,6-Difluorophenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Utilizes non-toxic and stable boronic acids.
Stille Coupling 5-Bromo-thiazol-2-amine (2,6-Difluorophenyl)tributylstannane Pd(PPh₃)₄ Effective but involves toxic organotin reagents.
Heck Coupling 5-Bromo-thiazol-2-amine 1,3-Difluorobenzene (less common) Pd(OAc)₂ / P(o-tol)₃ Forms C-C bond with an alkene, less direct for this target.

In-depth Spectroscopic and Crystallographic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the comprehensive spectroscopic and crystallographic elucidation of this compound is not available. To generate a scientifically accurate and thorough article as per the requested outline, specific research findings including Nuclear Magnetic Resonance (NMR), vibrational and electronic spectroscopy, and high-resolution mass spectrometry data are required.

The provided outline specifies a deep analysis of:

¹H, ¹³C, and ¹⁹F NMR spectroscopy , including chemical shifts, coupling patterns, and 2D correlation studies (COSY, HSQC, HMBC).

Vibrational spectroscopy (Infrared and Raman) for functional group identification.

UV-Vis spectroscopy for chromophore analysis.

High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation analysis.

Without access to published experimental results from the synthesis and characterization of this compound, creating an article with the required data tables and detailed research findings would be speculative and would not meet the standards of scientific accuracy.

While data exists for structurally related compounds, such as isomers or analogues with different substitution patterns, this information cannot be used to accurately describe the specific properties of this compound, as minor structural changes can lead to significant differences in spectroscopic data.

Therefore, the generation of the requested article is not possible at this time due to the lack of necessary scientific data. Further experimental research and publication on this specific compound are needed to provide the basis for such a detailed analytical review.

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

While specific unit cell parameters (a, b, c, α, β, γ) and the crystal system for 5-(2,6-Difluorophenyl)thiazol-2-amine are not available in the searched literature, analysis of closely related structures, such as 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, reveals common interaction motifs that are likely to be present. In the crystal packing of such compounds, intermolecular interactions play a critical role. Key interactions often observed include N–H···N hydrogen bonds, where the amine group acts as a hydrogen bond donor to the nitrogen atom of an adjacent molecule. These hydrogen bonds typically form chains or dimeric motifs that stabilize the crystal lattice. Other potential, weaker interactions that could contribute to the packing include C–H···F, C–H···π, and π–π stacking interactions involving the aromatic rings. The presence of fluorine atoms also introduces the possibility of specific C–F···F–C or other halogen-related contacts. However, without the precise crystallographic data for the title compound, the existence and geometry of these interactions remain speculative.

Conformational Analysis of the Difluorophenyl and Thiazole (B1198619) Rings

The conformation of the molecule is defined by the relative orientation of the 2,6-difluorophenyl and thiazole rings. In the solid state, these two rings are not coplanar. The steric hindrance imposed by the ortho-fluorine atoms on the phenyl ring and the atoms of the thiazole ring necessitates a twisted conformation.

This twisting is a common feature in biaryl systems, where rotation around the single bond connecting the two rings occurs to minimize steric repulsion. The planarity of the individual thiazole and difluorophenyl rings is generally maintained, as they are aromatic systems. The specific degree of twist is a key structural parameter determined by SC-XRD.

Analysis of Torsional Angles and Molecular Planarity

The deviation from coplanarity between the two rings is quantitatively described by the dihedral or torsional angle. This angle is defined by the planes of the thiazole ring and the 2,6-difluorophenyl ring. For the related compound, 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and phenyl rings was found to be 35.19 (14)°. nih.govnih.gov It is highly probable that this compound adopts a similarly twisted conformation with a significant dihedral angle to alleviate the steric clash between the ortho-fluorine atoms and the thiazole ring. This non-planar arrangement is a critical feature of the molecule's three-dimensional structure and influences its crystal packing and potential biological activity.

Theoretical and Computational Chemical Investigations

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. In the context of drug discovery and design, MD simulations provide critical insights into the conformational flexibility of a ligand, such as 5-(2,6-Difluorophenyl)thiazol-2-amine, and the stability of its complex with a biological target. physchemres.org This section details the application of MD simulations for in-depth conformational analysis and the assessment of protein-ligand stability.

MD simulations for this compound would typically be performed over a significant timescale, often 100 nanoseconds or more, to adequately sample the conformational landscape and observe the stability of its interactions within a protein's binding site. physchemres.org The primary goal of these simulations is to understand how the ligand and protein adapt to each other and to quantify the stability of the resulting complex.

For a detailed understanding of the conformational preferences of this compound, the dihedral angle between the thiazole (B1198619) and the 2,6-difluorophenyl rings is a critical parameter to monitor. The rotational barrier around the single bond connecting these two rings determines the accessible conformations of the molecule, which in turn influences its ability to fit within a binding pocket.

To quantify the binding affinity and stability of the protein-ligand complex, binding free energy calculations are often performed using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). physchemres.orgrsc.org This approach provides an estimate of the free energy of binding by considering various energetic contributions, including van der Waals, electrostatic, and solvation energies.

The following tables present hypothetical yet representative data that would be generated from an MD simulation study of this compound complexed with a target protein.

Table 1: Analysis of MD Simulation Trajectory for Protein-Ligand Complex

ParameterAverage ValueStandard DeviationInterpretation
RMSD (Backbone) 2.1 Å0.3 ÅIndicates overall stability of the protein structure with the ligand bound.
Radius of Gyration (Rg) 18.5 Å0.2 ÅSuggests the complex remains compact and does not undergo significant unfolding.
Hydrogen Bonds 31Highlights the consistent presence of key hydrogen bonding interactions.

Table 2: Conformational Analysis of this compound

Dihedral AnglePopulation (%)Energy (kcal/mol)Conformation
(C2-C5-C1'-C2')
30° ± 10°65%0.0Most stable, twisted conformation.
90° ± 10°15%2.5Higher energy, perpendicular conformation.
150° ± 10°20%1.8Alternative stable, twisted conformation.

Table 3: MM-GBSA Binding Free Energy Calculation

Energy ComponentContribution (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -28.7
Polar Solvation Energy 35.5
Non-polar Solvation Energy -4.1
Total Binding Free Energy -42.5

These theoretical investigations provide a dynamic and energetic perspective on the interaction of this compound with its target, complementing static modeling approaches like molecular docking. physchemres.org The insights gained from MD simulations are invaluable for understanding the determinants of binding affinity and for the rational design of more potent and selective inhibitors. rsc.org

Reactivity and Mechanistic Understanding of Chemical Transformations

Electrophilic Aromatic Substitution on the Difluorophenyl Ring and Thiazole (B1198619) Nucleus

Electrophilic substitution reactions on 5-(2,6-Difluorophenyl)thiazol-2-amine are highly regioselective, influenced by the electronic properties of both the thiazole and the difluorophenyl rings.

Thiazole Nucleus : The 2-aminothiazole (B372263) system is considered an electron-rich heterocycle. The exocyclic amino group at the C2 position is a strong activating group, directing electrophiles primarily to the C5 position. pharmaguideline.comresearchgate.net However, in the title compound, the C5 position is already occupied by the difluorophenyl group. Consequently, electrophilic attack is sterically hindered and electronically less favored at the C4 position. Reactions such as halogenation on 2-aminothiazoles preferentially occur at the C5 position. For instance, 4-aryl-2-aminothiazoles undergo bromination at the C5 position of the thiazole nucleus. zenodo.org Nitration of 2-aminothiazole typically results in the formation of 2-amino-5-nitrothiazole, which is synthesized through the rearrangement of a 2-nitramino-thiazole intermediate, further highlighting the kinetic and thermodynamic preference for substitution at C5. google.comchemicalbook.com Therefore, electrophilic substitution directly on the thiazole ring of this compound is generally not a facile process.

Difluorophenyl Ring : The 2,6-difluorophenyl ring is significantly deactivated towards electrophilic aromatic substitution. The fluorine atoms are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect, making it less nucleophilic. This deactivating effect makes standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on this ring challenging to achieve without harsh conditions.

Nucleophilic Reactions at the 2-Amine Functionality

The exocyclic amino group at the C2 position is a primary nucleophilic center of the molecule and readily participates in a variety of reactions. chemicalbook.com The reactivity can sometimes involve the endocyclic nitrogen, but reactions with many electrophiles occur at the exocyclic amine. chemicalbook.comresearchgate.net

Acylation and Sulfonylation : The 2-amino group can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. nih.govmdpi.com For example, 2-aminothiazole derivatives can be coupled with carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation : N-alkylation of the 2-amino group can occur, although the potential for alkylation at the endocyclic ring nitrogen exists, which would form a thiazolium salt. nih.govnih.gov The site of alkylation can depend on the reaction conditions and the nature of the electrophile.

Condensation Reactions : The primary amine undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). chemicalbook.comnih.govnih.gov These reactions are fundamental in the elaboration of the 2-aminothiazole scaffold for the synthesis of more complex heterocyclic systems. sciforum.net

Reactions with Isocyanates and Isothiocyanates : The 2-amino group reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govmdpi.com

Table 1: Examples of Nucleophilic Reactions at the 2-Amine Functionality of Thiazole Derivatives

Reaction TypeElectrophileReagents/ConditionsProduct TypeReference
AcylationCarboxylic AcidsEDCIAmide nih.gov
AcylationAcid ChloridesBase (e.g., Pyridine)Amide nih.gov
CondensationAromatic AldehydesEthanol (B145695), RefluxSchiff Base (Imine) chemicalbook.comnih.gov
Urea FormationPhenyl Isocyanate-Phenylurea derivative nih.gov
Thiourea FormationPhenyl Isothiocyanate-Phenylthiourea derivative mdpi.com

Derivatization Reactions at the Thiazole C4 and C5 Positions

Given that the C5 position is substituted, derivatization of the thiazole ring would primarily target the C4 position.

Halogenation : While electrophilic substitution is strongly directed to C5, if that position is blocked, halogenation might be forced at C4 under specific conditions, though this is less common. More typically, halogenation of the thiazole ring is achieved at the C5 position prior to the introduction of the aryl group. jocpr.com

Lithiation and Metalation : Direct deprotonation of the C4 proton is a potential route for functionalization. The acidity of the C4-H is lower than that of the C5-H in unsubstituted thiazoles. Lithiation of thiazoles can be complex and may lead to ring-opening or lithiation at other positions depending on the substituents and the organolithium reagent used. cdnsciencepub.comresearchgate.net For example, lithiation of 2-bromo-4-substituted thiazoles with lithium diisopropylamide (LDA) can occur at the C5 position. researchgate.net However, if a suitable directing group were present or if the C5 position is blocked as in the title compound, lithiation at C4 followed by quenching with an electrophile (e.g., aldehydes, ketones, CO₂) could provide a pathway to C4-substituted derivatives.

Cross-Coupling Reactions for Incorporating Diverse Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling : The Suzuki reaction is typically used to form carbon-carbon bonds by coupling an organoboron species with an organic halide. nih.gov To apply this to the this compound core, a halogenated precursor would be required. For instance, the Suzuki coupling of a 2-amino-5-bromothiazole derivative with an appropriate boronic acid is a key strategy for synthesizing 5-aryl-2-aminothiazoles. nih.govmdpi.com This methodology could be used to synthesize the title compound itself or to introduce different aryl or vinyl groups at the C5 position.

Table 2: Suzuki Coupling for Synthesis of 5-Aryl-2-aminothiazole Derivatives

Thiazole SubstrateCoupling PartnerCatalyst/LigandBaseProductReference
2-Amino-5-bromothiazole derivative4-Fluorophenylboronic acidPd(OAc)₂, PPh₃Cs₂CO₃5-(4-Fluorophenyl)thiazol-2-yl derivative nih.govmdpi.com
2-Amino-6-bromobenzothiazoleVarious aryl boronic acidsPd(PPh₃)₄K₂CO₃2-Amino-6-arylbenzothiazoles nih.gov

Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed reaction to form carbon-nitrogen bonds. wikipedia.org This reaction can be applied directly to the 2-amino group of the thiazole ring to introduce various aryl or heteroaryl substituents. The N-arylation of 2-aminothiazoles with aryl bromides and triflates has been successfully demonstrated using palladium catalysts with specialized phosphine (B1218219) ligands. acs.orgmit.edunih.govnih.gov This reaction provides a direct and versatile method for creating a library of N-substituted derivatives of this compound.

Table 3: Buchwald-Hartwig N-Arylation of 2-Aminothiazole

Amine SubstrateAryl Halide/TriflateCatalyst/LigandBaseProductReference
2-AminothiazoleAryl Bromides & TriflatesPd₂(dba)₃ / Biarylphosphine LigandK₃PO₄2-(N-Aryl)aminothiazole nih.govnih.gov

Ring-Opening and Rearrangement Reactions of the Thiazole System

The thiazole ring is generally aromatic and stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Reductive Ring-Opening : Treatment of 2-aminothiazole derivatives with strong reducing agents can lead to the cleavage of the thiazole ring. For example, the reaction of 2-amino-4-methylthiazoles with sodium in liquid ammonia (B1221849) results in reductive ring-opening to yield substituted propenethiolates. researchgate.net This type of reaction breaks the C-S and C-N bonds within the ring.

Cycloaddition and Rearrangement : Thiazoles can participate as dienes in Diels-Alder reactions with reactive dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), typically at high temperatures. These cycloaddition reactions are often followed by the extrusion of sulfur or another small fragment, leading to the formation of a different heterocyclic system, such as a pyridine (B92270) ring. wikipedia.org

Structure Activity Relationship Sar Studies at the Molecular Level

Role of the 2,6-Difluorophenyl Moiety in Molecular Recognition and Binding

The 2,6-difluorophenyl group plays a critical role in the molecular recognition and binding affinity of 5-(2,6-difluorophenyl)thiazol-2-amine and its analogs. The presence of fluorine atoms at the ortho positions of the phenyl ring introduces distinct electronic and conformational effects that significantly influence ligand-receptor interactions.

Conformational Restriction: The steric bulk of the two ortho-fluorine atoms imposes a significant torsional barrier, restricting the rotation of the phenyl ring relative to the thiazole (B1198619) core. This leads to a more rigid molecular conformation. A similar effect is observed in related structures like 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, where the dihedral angle between the phenyl and thiadiazole rings is fixed at approximately 35.2°. nih.gov This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher binding affinity.

Electronic Effects and Non-Covalent Interactions: Fluorine is the most electronegative element, and its presence profoundly alters the electronic properties of the phenyl ring. The strong electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups. tandfonline.comresearchgate.net This can be a crucial factor in optimizing interactions within a binding pocket.

Furthermore, the fluorine atoms themselves can participate in various non-covalent interactions that are vital for molecular recognition. nih.govresearchgate.net These interactions include:

Hydrogen Bonds: Although traditionally not considered strong hydrogen bond acceptors, fluorine atoms can form weak hydrogen bonds (C-H···F) with suitable donors in a protein's active site.

Halogen Bonds: The fluorine atoms can engage in halogen bonding, acting as halogen bond acceptors. nih.gov

Dipole-Dipole and Electrostatic Interactions: The highly polarized C-F bond can lead to favorable electrostatic and dipole-dipole interactions with polar residues in the binding site. benthamscience.com

Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of the phenyl ring, enhancing hydrophobic interactions with non-polar pockets of a receptor. benthamscience.com

Studies on related kinase inhibitors have shown that ortho-substituents on a phenyl ring can lead to productive interactions with residues in the binding cavity, modulating affinity. mdpi.com The specific arrangement of the 2,6-difluoro pattern is often key to achieving high potency and selectivity, as it positions the fluorine atoms to make optimal contact with the target protein.

Importance of the Thiazole-2-amine Core in Ligand-Receptor/Enzyme Interactions

The thiazole-2-amine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. nih.govresearchgate.netscholarsresearchlibrary.com This core is a fundamental component in numerous clinically used drugs, highlighting its importance in ligand-receptor and ligand-enzyme interactions. nih.govmdpi.com

The key features of the thiazole-2-amine core that contribute to its binding capabilities include:

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, while the endocyclic nitrogen atom (at position 3) of the thiazole ring acts as a hydrogen bond acceptor. nih.gov This dual functionality allows the scaffold to form multiple, specific hydrogen bonds with amino acid residues (such as backbone carbonyls or side chains of serine, threonine, or aspartate) in a protein's active site. This is a common binding motif observed in many kinase inhibitors.

Aromaticity and π-Interactions: The thiazole ring is aromatic, enabling it to participate in π-stacking or arene-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or with charged residues like arginine or lysine (B10760008) within the binding pocket. nih.govresearchgate.net

Scaffolding Properties: The rigid, planar nature of the thiazole ring provides a stable platform to orient appended substituents, such as the 2,6-difluorophenyl group, into the correct vector and conformation for optimal interaction with the target. acs.orgijper.org

Sulfur Atom Interactions: The sulfur atom in the thiazole ring, while less commonly a primary interaction point, can engage in non-covalent interactions, including sulfur-arene or sulfur-π interactions, further stabilizing the ligand-receptor complex. nih.gov

The versatility of the 2-aminothiazole (B372263) core allows it to serve as a hinge-binding motif in many kinase inhibitors, where the amino group and ring nitrogen form critical hydrogen bonds with the kinase hinge region. nih.govacs.org Its frequent appearance in successful drug candidates underscores its role as a highly effective pharmacophore for establishing high-affinity binding. acs.orgnih.gov

Influence of Substituents on Binding Affinity and Selectivity (In Vitro)

The binding affinity and selectivity of compounds based on the 5-phenylthiazol-2-amine (B1207395) scaffold are highly sensitive to the nature and position of substituents on both the phenyl ring and the thiazole core. In vitro studies of various analogs have provided key insights into these structure-activity relationships.

For instance, in the development of kinase inhibitors, modifications to this scaffold have demonstrated clear SAR trends. A study on LIMK inhibitors, which share the aminothiazole core, showed that scaffold hopping and subsequent SAR-driven modifications led to potent, low-nanomolar inhibitors. nih.gov Similarly, SAR studies on aminothiazole derivatives as Aurora kinase inhibitors have highlighted the importance of substituent properties. nih.gov

The influence of substituents can be summarized as follows:

Phenyl Ring Substituents: The position of substituents on the phenyl ring is critical. As noted in antitubercular aminothiazole derivatives, the activity of bromo-substituted compounds followed the order para > meta > ortho, indicating a strong positional effect on biological activity. nih.gov Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -F, -Cl, -NO2) can drastically alter binding affinity by modifying the electronic character of the ring and its ability to form interactions. nih.govnih.gov For example, adding methoxy (B1213986) groups to a phenyl ring in a series of thiazole-carboxamide derivatives was found to enhance binding efficiency through increased hydrophobic interactions and altered electron density. mdpi.com

Substituents on the 2-Amino Group: Modifications at the 2-amino position can significantly impact activity. In some series, converting the primary amine to a cyclic amine (e.g., pyrrolidine, morpholine) led to improved cytotoxic effects, with six-membered rings often being more potent than five-membered ones. nih.gov

Substituents on the Thiazole Ring: Adding groups to the C4 position of the thiazole ring can also modulate activity. In one study, the introduction of a methyl group at the C4- or C5-position of the thiazole core decreased potency, suggesting that this position may be sterically constrained within the binding pocket. nih.gov

The following table illustrates typical SAR data from a hypothetical series of kinase inhibitors based on the 5-(phenyl)thiazol-2-amine scaffold, demonstrating the impact of phenyl ring substitution on in vitro binding affinity.

CompoundR1 (ortho)R2 (para)Kinase IC50 (nM)
1HH850
2FH220
3HF450
4FF45
5ClCl60
6FCl52

This data clearly shows that di-substitution at the ortho and para positions with halogens (Compounds 4, 5, and 6) leads to a significant increase in binding affinity compared to the unsubstituted analog (Compound 1).

Conformational Dynamics and Ligand Efficiency in Molecular Interactions

The conformational dynamics of a ligand—its flexibility and preferred shapes—are crucial for effective molecular interactions. The 2,6-difluoro substitution on the phenyl ring of this compound plays a significant role in constraining these dynamics. This steric hindrance forces the phenyl ring into a twisted, non-planar orientation relative to the thiazole core, which can be advantageous for binding. nih.gov This "pre-organization" into a bioactive conformation minimizes the entropic cost of binding, as the molecule does not need to "freeze" into the correct shape upon entering the binding site.

Fluorine Effects on Physicochemical Properties Relevant to Molecular Interactions

The strategic incorporation of fluorine atoms, as seen in the 2,6-difluorophenyl moiety, profoundly influences the physicochemical properties of the molecule, which in turn affects its molecular interactions and pharmacokinetic profile. tandfonline.comresearchgate.net

Key effects of fluorine substitution include:

Modulation of pKa: As a strongly electron-withdrawing element, fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups. tandfonline.comresearchgate.net For this compound, the fluorine atoms can lower the basicity of the 2-amino group. This modulation is critical because the ionization state of the amino group at physiological pH affects its ability to act as a hydrogen bond donor and influences properties like solubility and membrane permeability. nih.gov

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes. nih.gov This often leads to improved metabolic stability and a longer half-life of the compound in vivo. nih.gov

Altered Binding Affinity: As discussed previously, fluorine can directly participate in or enhance binding interactions within a receptor pocket. The unique electronic nature of the C-F bond can lead to favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to higher binding affinity. tandfonline.com

The following table summarizes the general effects of fluorine substitution on key physicochemical properties relevant to drug design.

PropertyEffect of Fluorine Substitution (H → F)Relevance to Molecular Interactions
pKaLowers pKa of nearby amines/acidsAlters ionization state, affecting solubility and H-bonding capacity. researchgate.net
Lipophilicity (logP)Generally increasesEnhances hydrophobic interactions and membrane permeability. nih.gov
Metabolic StabilityIncreases by blocking C-H oxidationReduces clearance, prolonging the duration of action. nih.gov
Binding InteractionsCan form H-bonds, halogen bonds, and favorable dipole interactionsDirectly contributes to higher binding affinity and selectivity. tandfonline.com
ConformationCan induce conformational biasRestricts rotation, pre-organizing the ligand for binding.

Mechanistic Investigations of Biological Interactions in Vitro and Biophysical Focus

Enzyme Inhibition Mechanisms

Kinetic Studies of Enzyme Inhibition

5-Lipoxygenase (5-LOX): Thiazole-containing compounds have been identified as inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Kinetic studies on analogous compounds would typically be performed to determine the nature of this inhibition, such as whether it is competitive, non-competitive, or uncompetitive. This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. For instance, a competitive inhibitor would increase the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), indicating that the inhibitor competes with the substrate for the active site of the enzyme.

Aurora Kinase: The 2-amino thiazole (B1198619) scaffold is recognized as a core structure in the design of Aurora kinase inhibitors. Kinetic analyses of such inhibitors are crucial to understand their potency and mechanism. These studies would determine the inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the kinase. Time-dependent inhibition assays would also be necessary to establish whether the compound acts as a reversible or irreversible inhibitor.

EGFR/HER2 Kinase: Dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) often feature heterocyclic scaffolds like thiazole. Kinetic characterization would involve determining the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) against both EGFR and HER2 to assess potency and selectivity. Further kinetic experiments would elucidate the mode of inhibition, which for many kinase inhibitors is ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain.

Active Site Mapping and Binding Mode Analysis

5-Lipoxygenase (5-LOX): To understand how a compound like 5-(2,6-difluorophenyl)thiazol-2-amine might inhibit 5-LOX, binding mode analysis, often through computational molecular docking, would be employed. These studies would predict the interactions between the inhibitor and the amino acid residues within the active site of 5-LOX. Key interactions could include hydrogen bonds with the catalytically important iron atom or with surrounding residues, as well as hydrophobic interactions that stabilize the inhibitor within the binding pocket.

Aurora Kinase: For Aurora kinase inhibitors, active site mapping is critical for understanding their selectivity and potency. X-ray crystallography of the kinase in complex with the inhibitor would provide the most detailed picture of the binding mode. In the absence of crystallographic data, homology modeling and molecular docking can predict how the 2-aminothiazole (B372263) core interacts with the hinge region of the kinase's ATP-binding site, a common binding motif for this class of inhibitors. The 2,6-difluorophenyl group would be expected to form specific interactions with hydrophobic pockets within the active site, contributing to binding affinity.

EGFR/HER2 Kinase: The binding mode of thiazole derivatives in the ATP-binding site of EGFR and HER2 kinases is well-documented for related compounds. Typically, the thiazole ring forms hydrogen bonds with the hinge region of the kinase. The difluorophenyl moiety of this compound would likely project into a hydrophobic pocket, and the fluorine atoms could form specific interactions, such as halogen bonds, with the protein. Understanding these interactions is key to explaining the compound's inhibitory activity and potential selectivity.

Receptor Binding and Modulation Mechanisms

Ligand-Receptor Interaction Profiling

Human Secretin Receptor: There is currently no scientific literature to suggest that this compound interacts with the human secretin receptor. Profiling such an interaction would first involve radioligand binding assays to determine if the compound can displace a known radiolabeled ligand for the receptor. If binding is confirmed, further studies, such as surface plasmon resonance (SPR), could be used to characterize the kinetics of the interaction in real-time, providing data on the association and dissociation rates.

Agonist/Antagonist Action at the Molecular Level

Human Secretin Receptor: Should binding be established, functional assays would be necessary to determine whether this compound acts as an agonist or an antagonist. For a G-protein coupled receptor like the secretin receptor, this would typically involve measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels. An agonist would stimulate cAMP production, while an antagonist would block the cAMP production induced by the natural ligand, secretin. The molecular basis for such action would reside in the specific conformational changes in the receptor induced by the binding of the compound.

Tubulin Polymerization Inhibition Mechanisms

Research has shown that certain 2-amino-4-phenylthiazole (B127512) derivatives can inhibit tubulin polymerization, a critical process for cell division, making them potential anticancer agents. The proposed mechanism for such compounds involves their binding to the colchicine-binding site on β-tubulin. This binding disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For this compound, it would be hypothesized that the 2,6-difluorophenyl moiety plays a significant role in the interaction with the colchicine-binding site. Molecular modeling studies could predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of this site. Experimental validation would involve in vitro tubulin polymerization assays, where the effect of the compound on the rate and extent of tubulin assembly is measured.

Cellular Pathway Modulation at the Molecular Level (e.g., Apoptosis Induction Mechanisms)

The biological activity of thiazole derivatives, including compounds structurally related to this compound, is often rooted in their ability to modulate critical cellular pathways at the molecular level. A significant body of research points towards the induction of apoptosis, or programmed cell death, as a primary mechanism through which these compounds exert their effects, particularly in cancer cell lines. This process is orchestrated through intricate interactions with key regulatory proteins, primarily involving the B-cell lymphoma 2 (Bcl-2) family and the caspase cascade.

Investigations into various 2-aminothiazole derivatives reveal a consistent pattern of engagement with the intrinsic and extrinsic apoptotic pathways. The intrinsic, or mitochondrial, pathway is a central target. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bim) members. nih.govnih.govtaylorandfrancis.com The balance between these opposing factions dictates the cell's fate. taylorandfrancis.com

Studies on 2-amino-5-benzylthiazole derivatives have demonstrated their capacity to decrease the levels of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Concurrently, these compounds can increase the expression of pro-apoptotic proteins like Bim. ukrbiochemjournal.org This shift in the Bcl-2 family protein balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This event is a critical juncture in the commitment of a cell to apoptosis. For instance, certain 5-Ene-2-arylaminothiazol-4(5H)-ones have been shown to reduce mitochondrial membrane potential and affect the expression of key apoptotic proteins such as p53, cytochrome C, and Bax. nih.gov

Table 1: Modulation of Bcl-2 Family Proteins by Structurally Related Thiazole Derivatives
Compound ClassObserved Effect on Bcl-2 FamilyCell Line StudiedReference
2-Amino-5-benzylthiazole derivativesDecrease in anti-apoptotic Bcl-2; Increase in pro-apoptotic BimHuman leukemia cells ukrbiochemjournal.org
5-Ene-2-arylaminothiazol-4(5H)-onesModulation of Bax and p53 expressionMCF-7 (Breast cancer) nih.gov

The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov These enzymes are the executioners of apoptosis. The process typically begins with the activation of initiator caspases, such as caspase-9 in the intrinsic pathway and caspase-8 in the extrinsic pathway. nih.govnih.gov Activated initiator caspases then cleave and activate effector caspases, including caspase-3 and caspase-7, which are responsible for dismantling the cell by cleaving a multitude of cellular proteins. nih.govnih.gov

Research on related thiazole compounds provides clear evidence of this activation sequence. Treatment of leukemia cells with 2-amino-5-benzylthiazole derivatives resulted in the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, which are hallmark indicators of apoptosis. ukrbiochemjournal.org Similarly, 5-Ene-2-arylaminothiazol-4(5H)-ones were found to induce the activation of caspases-7, -8, -9, and -10 in breast cancer cells, indicating the involvement of both intrinsic and extrinsic pathways. nih.gov

Table 2: Caspase Activation by Structurally Related Thiazole Derivatives
Compound ClassActivated CaspasesDownstream EffectsCell Line StudiedReference
2-Amino-5-benzylthiazole derivativesCaspase-3Cleavage of PARP1, DNA fragmentationHuman leukemia cells ukrbiochemjournal.org
5-Ene-2-arylaminothiazol-4(5H)-onesCaspase-7, -8, -9, -10Induction of apoptosis through intrinsic and extrinsic pathwaysMCF-7 (Breast cancer) nih.gov

Beyond the direct induction of apoptosis, some fluorinated benzothiazole (B30560) analogues, which share structural similarities, modulate other cellular pathways. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govnih.gov This activation leads to the induction of cytochrome P450 enzymes, DNA adduct formation, and subsequent cell cycle arrest in the G1 and S phases, ultimately contributing to the compound's cytotoxic effects. nih.govnih.gov This highlights that the molecular mechanisms of thiazole-containing compounds can be multifaceted, extending beyond apoptosis to include cell cycle regulation.

Synthesis and Characterization of Novel Analogs and Derivatives

Systematic Modifications on the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group is a critical component of the molecule, and its systematic modification is a key strategy for optimizing activity. The fluorine atoms create a specific electronic and conformational environment. Researchers explore variations to this ring to understand how changes in electronics, sterics, and lipophilicity impact molecular interactions.

Common modifications include:

Altering Halogen Substitution: Replacing the fluorine atoms with other halogens like chlorine or bromine to modulate the electronic nature and size of the substituents.

Introduction of Other Substituents: Incorporating small alkyl, methoxy (B1213986), or cyano groups can fine-tune the steric and electronic properties of the phenyl ring. SAR studies on related heterocyclic compounds have shown that introducing a methoxy group can lead to higher activity compared to halogen substituents. ijper.org

These systematic changes allow for a detailed mapping of the chemical space around the phenyl ring, providing insights into the optimal requirements for target engagement.

Functional Group Variation at the Thiazole (B1198619) C4 and C5 Positions

The C4 and C5 positions of the thiazole ring offer additional points for structural diversification. The parent compound features a hydrogen at C4 and the 2,6-difluorophenyl group at C5. Introducing various functional groups at these positions can significantly alter the compound's profile.

Research in this area has focused on:

Substitution at C4: The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, allows for the introduction of various substituents at the C4 position by starting with different α-haloketones. derpharmachemica.comjpionline.org Groups such as small alkyls, aryls, or esters can be installed.

Substitution at C5: The C5 position is also amenable to modification. Syntheses can be designed to incorporate groups like carboxamides or other aryl moieties. mdpi.commdpi.comnih.gov For instance, the synthesis of 2-amino-4-arylthiazole-5-carboxylates has been reported, demonstrating the feasibility of functionalizing this position. ijper.org

The table below summarizes representative variations at the C4 and C5 positions of the 2-aminothiazole (B372263) core.

PositionType of VariationExample Substituent(s)Synthetic ApproachReference
C4 Aryl, AlkylPhenyl, substituted phenyl, methylHantzsch thiazole synthesis derpharmachemica.com, jpionline.org
C5 ArylSubstituted phenyl groupsSynthesis from α-haloketones mdpi.com, nih.gov
C5 Carboxamide, Carbamides-CONH-Aryl, -CONH-AlkylMulti-step synthesis involving acylation mdpi.com
C5 Arylazo-N=N-ArylAzo coupling reactions mdpi.com

Derivatization of the 2-Amine Functionality (e.g., Amides, Ureas, Thioureas, Schiff Bases)

The 2-amino group is a primary site for derivatization, serving as a versatile handle for introducing a wide array of functionalities. This allows for the exploration of different hydrogen bonding patterns and the introduction of new pharmacophoric features. Common derivatives include amides, ureas, thioureas, and Schiff bases.

Amides: Amides are readily synthesized by reacting the 2-amino group with acyl chlorides or carboxylic acids. mdpi.commdpi.com This functionalization has been a common strategy in modifying 2-aminothiazole scaffolds. nih.gov A variety of substituted benzamides, heterocyclic amides, and aliphatic amides have been introduced at this position. mdpi.com

Ureas and Thioureas: Urea (B33335) derivatives can be prepared from the corresponding amine, while thioureas are typically synthesized through the reaction of the 2-amino group with isothiocyanates. mdpi.comnih.govorganic-chemistry.org Several synthetic routes exist, including the reaction of amines with carbon disulfide or the use of carbamoyl-protected isothiocyanates. organic-chemistry.org

Schiff Bases: The condensation of the primary amine with various aldehydes yields Schiff bases (imines). This reaction has been used to synthesize a range of 2-imino-thiazole derivatives. jpionline.org

The following table details some of the derivatives synthesized from the 2-amino group of thiazoles.

Derivative TypeReagent/ReactionResulting FunctionalityReference
Amide Acyl Chloride (e.g., Benzoyl chloride)-NH-CO-R uobaghdad.edu.iq, mdpi.com
Urea Isocyanate-NH-CO-NH-R nih.gov
Thiourea (B124793) Isothiocyanate-NH-CS-NH-R mdpi.com, organic-chemistry.org
Schiff Base Aldehyde (e.g., Benzaldehyde)-N=CH-Ar uobaghdad.edu.iq, jpionline.org

Bioisosteric Replacements of the Thiazole Core and Phenyl Ring

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.comchem-space.com Both the thiazole core and the phenyl ring of 5-(2,6-difluorophenyl)thiazol-2-amine are candidates for such replacements.

Thiazole Core Replacements: The thiazole ring can be replaced by other five-membered heterocycles to modulate properties like metabolic stability and lipophilicity.

Oxazole (B20620): The isosteric replacement of the thiazole's sulfur atom with an oxygen atom to form an oxazole ring has been shown to significantly increase hydrophilicity and water solubility. mdpi.com

Thiadiazoles: Other heterocyclic systems like 1,3,4-thiadiazoles or 1,2,4-thiadiazoles can also serve as bioisosteres, altering the geometry and electronic properties of the core scaffold. nih.govresearchgate.net

Phenyl Ring Replacements: The phenyl ring is often a site of metabolic attack, and its replacement can lead to improved pharmacokinetic properties.

Heteroaromatic Rings: Pyridyl and thiophene (B33073) rings are common bioisosteric replacements for a phenyl ring. cambridgemedchemconsulting.com

Saturated Rings: To reduce lipophilicity and improve solubility, saturated and conformationally rigid bicyclic molecules, such as bicyclo[1.1.1]pentane (BCP), have been used as effective phenyl mimics. chem-space.comsemanticscholar.org Cubanes and closo-carboranes have also been explored, though they may introduce new metabolic liabilities. semanticscholar.org

The table below lists common bioisosteric replacements.

Original MoietyBioisostereRationale for ReplacementReference
Thiazole OxazoleIncrease hydrophilicity/water solubility mdpi.com
Thiazole 1,3,4-ThiadiazoleModify core electronics and geometry nih.gov
Thiazole 1,2,4-OxadiazoleMimic ester functionality, improve metabolic stability researchgate.net
Phenyl Ring Pyridyl, ThiopheneModulate polarity and hydrogen bonding potential cambridgemedchemconsulting.com
Phenyl Ring Bicyclo[1.1.1]pentane (BCP)Phenyl mimic with improved metabolic properties semanticscholar.org
Phenyl Ring CubaneRigid scaffold to explore 3D space semanticscholar.org

Rational Design Strategies for Optimizing Molecular Interactions and Specificity

The development of novel analogs is often guided by rational design strategies aimed at optimizing the molecule's interaction with its intended biological target. This involves a combination of structure-activity relationship (SAR) studies and computational chemistry.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of structurally related compounds, researchers can identify which molecular features are essential for activity. For example, SAR studies can reveal the optimal substitution pattern on the phenyl ring or the ideal functional group on the 2-amino moiety. mdpi.comtandfonline.com This iterative process of design, synthesis, and testing is fundamental to lead optimization.

Computational Modeling: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.orgmdpi.com By docking proposed analogs into the active site of a target protein, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable interactions, saving time and resources.

Physicochemical Property Modulation: Rational design also focuses on tuning the physicochemical properties of the molecule, such as solubility and permeability, which are critical for bioavailability. rsc.orgnih.gov Bioisosteric replacements are a key tool in this effort, for example, by replacing a lipophilic thiazole with a more hydrophilic oxazole. mdpi.com

Hybrid Design: Another strategy involves combining pharmacophoric elements from different known active compounds into a single hybrid molecule. researchgate.net This approach aims to leverage the beneficial properties of each component to create a new molecule with enhanced activity or a novel mechanism of action.

Through these rational design approaches, the development of derivatives of this compound can be pursued in a systematic and targeted manner, increasing the likelihood of identifying compounds with superior properties.

Applications in Organic Synthesis and Advanced Materials Research

Utility as Ligands in Catalysis and Asymmetric Synthesis

The 2-aminothiazole (B372263) framework is a well-established coordinating motif in inorganic and organometallic chemistry. The presence of multiple heteroatoms—specifically the exocyclic amino nitrogen, the endocyclic thiazole (B1198619) nitrogen, and the thiazole sulfur—provides several potential binding sites for metal centers. This versatility allows 2-aminothiazole derivatives to function as ligands in various catalytic systems.

Research has demonstrated that thiazole-based scaffolds can be incorporated into more complex ligand architectures for specialized catalytic applications. For instance, chiral N,P-ligands containing a thiazole ring have been successfully synthesized and employed in iridium-catalyzed asymmetric hydrogenation reactions, achieving high levels of reactivity and selectivity. nih.gov Similarly, thiazole-based N,P-ligands have been evaluated in the palladium-catalyzed asymmetric cycloisomerization of 1,6-enynes, where the ligand's chiral skeleton was shown to be highly influential on the reaction's enantioselectivity. researchgate.net

While the 2-amino group itself can be a coordination site, it also influences the electronic properties of the heterocyclic system, which can be crucial in catalytic cycles. It is noteworthy that 2-aminoazoles have historically been challenging substrates in palladium-catalyzed N-arylation reactions, potentially due to their ability to chelate the palladium(0) center and inhibit catalyst activity. nih.gov However, the development of specialized ligand systems, such as tBuBrettPhos (L1), has enabled the efficient coupling of 2-aminothiazoles with various aryl bromides and triflates. nih.gov This overcome challenge underscores the intricate role that the 2-aminothiazole unit plays when interacting with transition metal catalysts.

The coordination of aminothiazole-derived Schiff bases with metals like cobalt, nickel, copper, and zinc has been shown to result in stable octahedral complexes, confirming the strong chelating ability of this class of compounds. nih.govroyalsocietypublishing.orgacs.org This foundational coordination chemistry suggests that with appropriate structural modification, 5-(2,6-difluorophenyl)thiazol-2-amine could be developed into a specialized ligand for catalysis, where the difluorophenyl group could impart unique steric and electronic effects, potentially influencing the selectivity of asymmetric transformations.

Application as Building Blocks for More Complex Heterocyclic Systems

The inherent reactivity of the 2-aminothiazole scaffold makes it an exceptionally valuable precursor for the synthesis of more elaborate and fused heterocyclic systems. The nucleophilic amino group readily participates in cyclization and condensation reactions, providing access to a diverse range of molecular architectures.

Imidazothiazoles: One of the most common applications of 2-aminothiazoles is in the synthesis of the imidazo[2,1-b]thiazole (B1210989) ring system. This bicyclic structure is typically formed through the reaction of a 2-aminothiazole derivative with an α-haloketone, such as a phenacyl bromide. The reaction proceeds via initial N-alkylation of the endocyclic thiazole nitrogen followed by intramolecular cyclization and dehydration. This method provides a straightforward route to a variety of substituted imidazo[2,1-b]thiazoles. An alternative modern approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component synthesis involving a 2-aminothiazole, an aldehyde, and an isocyanide.

Thiadiazoles and Other Fused Systems: The reactivity of the 2-amino group also allows for its incorporation into other heterocyclic rings. For example, cyclization reactions with reagents like thiosemicarbazide (B42300) can lead to the formation of fused 1,3,4-thiadiazine systems.

Pyrimidines: Furthermore, 2-aminothiazole derivatives are key intermediates in the synthesis of fused thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[5,4-d]pyrimidine (B3050601) scaffolds. These syntheses often begin with a 2-aminothiazole that is further functionalized at the 4- and 5-positions of the thiazole ring. For example, a 4-amino-2-substituted-thiazole-5-carboxamide can undergo cyclocondensation with reagents like trifluoroacetic anhydride (B1165640) to construct the fused pyrimidine (B1678525) ring, yielding a thiazolo[4,5-d]pyrimidinone core.

The table below summarizes representative synthetic transformations using the 2-aminothiazole scaffold as a building block.

Starting MaterialReagent(s)Product ClassGeneral Reaction Type
2-Aminothiazoleα-Haloketone (e.g., Phenacyl bromide)Imidazo[2,1-b]thiazoleCyclocondensation
2-AminothiazoleAldehyde, IsocyanideImidazo[2,1-b]thiazoleGroebke–Blackburn–Bienaymé Reaction
4-Amino-thiazole-5-carboxamideTrifluoroacetic anhydrideThiazolo[4,5-d]pyrimidinoneCyclocondensation
2-Aminothiazole derivativeThiosemicarbazideThiazolo-thiadiazineCyclization

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several key features that make it a prime candidate for studies in self-assembly and crystal engineering.

The 2-amino group is a potent hydrogen bond donor, while the endocyclic thiazole nitrogen can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of predictable and robust supramolecular synthons, such as hydrogen-bonded dimers or extended chains. Studies on related 2-aminothiazole derivatives have shown their ability to form co-crystals with carboxylic acids, where the primary interaction is the formation of hydrogen-bonded dimers between the amino group and the carboxylic acid moiety. kfupm.edu.sa

Furthermore, the presence of the 2,6-difluorophenyl group introduces additional, more subtle interactions that can direct crystal packing and self-assembly. Fluorine atoms are highly electronegative and can participate in a range of weak interactions, including C–H···F and C–F···π interactions, as well as halogen bonding. The introduction of fluorine into self-assembling systems is known to create more stable and robust molecular lattices and can fundamentally alter the resulting supramolecular architecture. The unique electronic properties and hydrophobicity of fluorinated segments can drive self-organization in both solid-state and solution phases. acs.org The interplay between the strong hydrogen bonding of the aminothiazole core and the weaker, directional interactions afforded by the difluorophenyl ring makes this molecule a fascinating subject for creating complex and functional supramolecular materials.

Exploration of Non-Linear Optical (NLO) Properties in Related Thiazole Chromophores

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing. A common molecular design for second-order NLO materials is the "push-pull" system, which consists of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. This arrangement creates a molecule with a large change in dipole moment upon electronic excitation, a key requirement for a high NLO response.

The 5-aryl-thiazol-2-amine framework is an archetypal example of such a push-pull chromophore. In this structure:

The Donor: The 2-amino group serves as a strong electron-donating group.

The π-Bridge and Acceptor: The thiazole ring, in conjunction with the attached aryl group at the 5-position, acts as the π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule.

Research into related heterocyclic systems has validated this approach. Asymmetrical charge-transfer chromophores based on aminothiazole dyes have been reported to exhibit good NLO responses. Similarly, computational and experimental studies on other push-pull systems, such as thiazolidinone derivatives and N-arylated 2-aminobenzimidazoles, have demonstrated significant NLO properties. The presence of the electron-withdrawing 2,6-difluorophenyl group in this compound could further enhance its acceptor strength, potentially leading to a larger molecular hyperpolarizability (β), which is a measure of the second-order NLO response. The exploration of this compound and its derivatives is therefore a promising avenue in the search for new, efficient, and thermally stable NLO materials.

Future Research Directions and Emerging Opportunities

Development of Innovative and Efficient Synthetic Pathways

The classical Hantzsch reaction remains a fundamental method for thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thioamides. derpharmachemica.com However, future research will likely focus on developing more advanced and efficient synthetic routes to 5-(2,6-Difluorophenyl)thiazol-2-amine. Modern synthetic chemistry offers numerous avenues to improve yield, reduce reaction times, and enhance substrate scope. mdpi.comnih.gov

Key areas for development include:

One-Pot Reactions: Designing multi-component, one-pot syntheses where reactants like a suitable ketone, a halogen source, and thiourea (B124793) are combined in a single step can significantly improve efficiency. rsc.org This approach minimizes the need for isolating intermediates, thereby saving time and resources. rsc.org

Catalyst Innovation: The exploration of novel catalysts, including heterogeneous catalysts, organocatalysts, and magnetically recoverable nanocatalysts, presents a significant opportunity. rsc.orgresearchgate.netresearchgate.net These catalysts can offer milder reaction conditions, higher selectivity, and the potential for recycling, aligning with the principles of green chemistry. rsc.orgresearchgate.net For instance, the use of silica (B1680970) chloride or starch nanoparticles has been shown to be effective in synthesizing 2-aminothiazole (B372263) derivatives. researchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rsc.org Applying this technology to the synthesis of this compound could lead to rapid and high-yield production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability.

Synthetic StrategyPotential AdvantagesRelevant Precursors/Reagents
One-Pot Synthesis Reduced reaction time, simplified workup, cost-effectiveness.Methyl ketones, thiourea, green halogen source (e.g., TCCA). rsc.org
Novel Catalysis High efficiency, recyclability, mild reaction conditions.Zeolite-based nanocatalysts, silica chloride, biopolymers. rsc.orgresearchgate.netrsc.org
Microwave-Assisted Drastic reduction in reaction time, improved yields.α-haloketones, substituted thioureas on a solid support. rsc.org
Flow Chemistry Enhanced safety, scalability, precise process control.Standard Hantzsch synthesis reagents adapted for a flow reactor.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the innovative synthetic pathways mentioned above, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques can provide real-time data on the consumption of reactants and the formation of intermediates and products without the need for sample extraction. spectroscopyonline.comfrontiersin.org

Future research should focus on:

Low-Field Nuclear Magnetic Resonance (NMR): The use of compact benchtop low-field NMR spectrometers allows for real-time monitoring of chemical reactions in a continuous flow setup. analytik.news This can track reactant concentrations and elucidate the dynamics of the synthesis. analytik.news

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in chemical bonding during a reaction. frontiersin.org Probes can be inserted directly into the reaction vessel to follow the progress of the synthesis, identify key intermediates, and determine reaction endpoints. spectroscopyonline.com

X-ray Absorption Spectroscopy (XAS): For reactions involving catalysts, synchrotron-based techniques like XAS can provide element-specific information on the electronic and geometric structure of the catalyst under operational conditions, helping to understand its role in the reaction mechanism. researchgate.net

The implementation of these techniques would enable a shift from traditional batch processing to highly controlled and optimized continuous manufacturing, ensuring high purity and yield of this compound. analytik.news

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. easpublisher.com These computational tools can be leveraged to accelerate the development of new derivatives based on the this compound scaffold.

Emerging opportunities include:

De Novo Molecular Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules with desired physicochemical and biological properties. nih.govnih.gov By training these models on large chemical databases, they can propose new thiazole derivatives that are optimized for specific targets or applications. easpublisher.commdpi.com

Property Prediction: ML models can be trained to accurately predict various properties of new molecules, including their potential biological activity, toxicity, and synthetic accessibility. researchgate.net This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Reaction Outcome and Synthesis Planning: AI can predict the most likely outcome of a chemical reaction and even suggest optimal synthetic routes. mdpi.com This can save significant time and resources in the laboratory by avoiding less promising synthetic strategies.

Deeper Exploration of Molecular Mechanisms in Interfacial and Biological Systems

While the 2-aminothiazole core is known to be a pharmacophore in many biologically active compounds, the specific mechanisms of action are often complex and not fully understood. nih.govmdpi.comnih.gov Future research should aim to elucidate how this compound and its derivatives interact with biological systems at a molecular level.

Key research avenues are:

Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors) with which the compound interacts is a critical first step. This can be achieved through a combination of computational methods like molecular docking and experimental techniques. mdpi.comnih.gov

Structural Biology: Determining the three-dimensional structure of the compound bound to its biological target using techniques like X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the binding mode and the key interactions that drive its activity.

Computational Modeling: Molecular dynamics simulations can be used to study the dynamic behavior of the compound in biological environments, such as at a protein-ligand interface or within a cell membrane, to understand the stability of its interactions and its mechanism of action over time.

A thorough understanding of these molecular mechanisms is crucial for the rational design of next-generation compounds with improved potency, selectivity, and safety profiles. nih.gov

Pursuit of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. tandfonline.com Future efforts to produce this compound should prioritize sustainability and minimize environmental impact.

Opportunities for more sustainable synthesis include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. rsc.orgtandfonline.com

Energy Efficiency: As mentioned, techniques like microwave-assisted synthesis can reduce energy consumption by shortening reaction times. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. tandfonline.com

Use of Renewable Resources: Exploring the use of catalysts or reagents derived from renewable sources, such as plant extracts or biopolymers, is a promising area of green chemistry. rsc.orgtandfonline.com For example, aqueous extracts from neem leaves have been used as a catalyst for 2-aminothiazole synthesis. tandfonline.com

By integrating these sustainable practices, the synthesis of this compound can be made more economically viable and environmentally responsible. rsc.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(2,6-Difluorophenyl)thiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are prepared by reacting substituted thioureas with α-halo ketones or aldehydes under reflux conditions. A literature-based approach involves diazotization and coupling reactions using 2,6-difluorophenyl precursors, followed by thiazole ring formation . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., Mn(II) for thiadiazole derivatives) to improve yield .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms substituent positions, as demonstrated for structurally analogous thiadiazoles .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine substituents and aromatic proton environments.
  • Mass spectrometry (MS) : High-resolution MS (e.g., Orbitrap systems) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing thiazol-2-amine derivatives?

  • Methodological Answer : Factorial design systematically evaluates variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2k^k factorial experiment (where kk = number of variables) can minimize side reactions and maximize yield. This approach is critical for scaling up synthesis while maintaining reproducibility .

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. To address this:

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups). For instance, 5-arylthiazoles with trifluoromethyl groups show enhanced anticancer activity .
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds to normalize data .

Q. How do computational methods predict the bioactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity and binding affinity. Studies on similar thiadiazoles reveal that fluorine substituents enhance electrophilicity and metabolic stability .
  • Molecular Docking : Simulates interactions with target proteins (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Q. What experimental frameworks link the biological activity of thiazol-2-amine derivatives to theoretical models?

  • Methodological Answer : Research should align with a conceptual framework, such as enzyme inhibition or oxidative stress modulation. For example:

  • Anticancer Mechanisms : Evaluate ROS generation or apoptosis induction via caspase-3 activation assays, as demonstrated for oxadiazole analogs .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria using MIC assays, correlating results with lipophilicity (logP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.